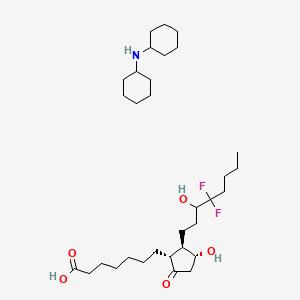
15-Hydroxy Lubiprostone Dicyclohexylammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylammonium salt is a compound formed by the reaction of dicyclohexylamine with various acids. It is commonly used in the preparation of other chemical compounds, particularly in the field of organic synthesis. The compound is known for its stability and ability to form crystalline structures, making it valuable in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexylammonium salts are typically prepared by reacting dicyclohexylamine with the desired acid. For example, dicyclohexylammonium chloride can be synthesized by reacting dicyclohexylamine with hydrochloric acid. The reaction is usually carried out in a solvent such as ethyl acetate or isopropyl ether at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of dicyclohexylammonium salts often involves large-scale reactions with controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylammonium salts can undergo various chemical reactions, including:
Oxidation: These salts can be oxidized to form corresponding nitrites or other oxidized derivatives.
Substitution: These salts can participate in substitution reactions where the dicyclohexylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with dicyclohexylammonium salts include phosphoric acid, sulfuric acid, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving dicyclohexylammonium salts depend on the specific reaction type. For example, oxidation reactions may yield nitrites, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
Dicyclohexylammonium salts have a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of dicyclohexylammonium salts involves their ability to form stable ionic bonds with various anions. This property allows them to act as stabilizers and intermediates in chemical reactions. At the molecular level, dicyclohexylammonium salts can interact with ligand-gated and voltage-gated ion channels, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylammonium O,O’-Diphenyl Phosphate: Similar in structure but with different anionic components.
Boc-β-(2-furyl)-D-Ala-OH (dicyclohexylammonium) salt: Another dicyclohexylammonium salt with a different functional group.
Uniqueness
Dicyclohexylammonium salts are unique due to their stability and ability to form crystalline structures. This makes them particularly valuable in organic synthesis and industrial applications where stability and purity are crucial .
Propiedades
Fórmula molecular |
C32H57F2NO5 |
|---|---|
Peso molecular |
573.8 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34F2O5.C12H23N/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27);11-13H,1-10H2/t14-,15-,17-,18?;/m1./s1 |
Clave InChI |
QJDFENRVJAVPMD-SXQXKTMOSA-N |
SMILES isomérico |
CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8605746.png)









![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-3-methyl-, 1-oxide](/img/structure/B8605810.png)



